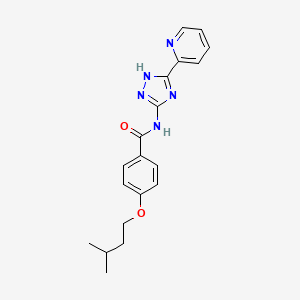![molecular formula C15H22F3N3 B7547334 1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)
1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal activity and the resulting anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and anxiety-like behavior, as well as improve cognitive function. It has also been shown to have sedative effects, leading to a reduction in locomotor activity and an increase in sleep time.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. Additionally, its relatively simple synthesis method and high yield make it a cost-effective option for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. One area of interest is the development of new drugs targeting the GABA-A receptor for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, the development of new synthesis methods and modifications to the compound structure could lead to improved potency, selectivity, and solubility, further expanding its potential applications.
Synthesemethoden
The synthesis of 1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves several steps, including the reaction of 2,5-dichloropyridine with 2-methylpropylamine, followed by the reaction of the resulting intermediate with trifluoroacetic acid and sodium borohydride. This process yields the final product, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of various neurological disorders, including epilepsy and anxiety disorders. Additionally, it has been investigated for its potential use as a ligand in the development of new drugs targeting the central nervous system.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3/c1-12(2)11-20-6-3-7-21(9-8-20)14-5-4-13(10-19-14)15(16,17)18/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGNMMLQROGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)


![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)

![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)